5-Aminoindan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOSJNSRPXYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310305 | |
| Record name | 5-Aminoindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-54-0 | |
| Record name | 3470-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminoindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 5 Aminoindan 1 One
Established Synthetic Pathways to 5-Aminoindan-1-one
Established methods for the synthesis of this compound have traditionally relied on multistep sequences, often characterized by their linear nature. These pathways, while reliable, can sometimes be lengthy and may require harsh reaction conditions.
Conventional Multistep Approaches
A common and well-established route to this compound involves a classical multistep synthesis starting from a substituted phenylpropanoic acid. This linear approach typically includes the following key steps:
Nitration: The synthesis often commences with the nitration of a suitable precursor. For instance, 3-phenylpropanoic acid can be nitrated to yield 3-(3-nitrophenyl)propanoic acid.
Intramolecular Friedel-Crafts Acylation: The resulting nitro-substituted propanoic acid is then cyclized to form the indanone ring system. This is typically achieved through an intramolecular Friedel-Crafts acylation reaction, often using strong acids like polyphosphoric acid (PPA) or a Lewis acid, to yield 5-nitroindan-1-one.
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).
This conventional approach is exemplified by the synthesis starting from 3-(3-nitrophenyl)propanoic acid, which is a reliable method for accessing the this compound scaffold.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 3-Phenylpropanoic acid | HNO₃, H₂SO₄ | 3-(3-Nitrophenyl)propanoic acid |
| 2 | 3-(3-Nitrophenyl)propanoic acid | Polyphosphoric acid (PPA), heat | 5-Nitroindan-1-one |
| 3 | 5-Nitroindan-1-one | H₂, Pd/C or Sn/HCl | This compound |
This table represents a generalized conventional multistep synthesis of this compound.
Novel and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These novel approaches often utilize catalysis to minimize waste, reduce reaction steps, and enhance selectivity.
Catalytic Methods in this compound Synthesis
Catalytic methods offer powerful alternatives to traditional stoichiometric reactions, often proceeding under milder conditions with higher atom economy.
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in the construction of cyclic systems is well-established. For the synthesis of the indanone core, palladium-catalyzed annulation reactions represent a promising approach. Although direct palladium-catalyzed synthesis of this compound is not widely reported, related methodologies for constructing the indanone skeleton have been developed.
One such strategy involves the Catellani reaction, which allows for the ortho-functionalization of aryl halides. In principle, a suitably substituted and protected aminophenyl halide could be coupled with a norbornene-type reagent in a palladium-catalyzed cascade that ultimately delivers the indanone ring system. Another approach is the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which proceeds via C-H activation of the aldehyde group to form the indanone skeleton. nih.govrsc.orgacs.orgrsc.org These methods, while not yet explicitly demonstrated for this compound, highlight the potential of palladium catalysis in streamlining the synthesis of this important molecule.
| Catalytic Approach | Starting Materials | Key Features |
| Catellani-type Reaction | Substituted Aryl Halide, Norbornene | Ortho-functionalization and annulation cascade. |
| Annulation of o-bromobenzaldehydes | o-Bromobenzaldehyde, Norbornene | C-H activation of the aldehyde group. nih.govrsc.orgacs.orgrsc.org |
This table illustrates potential palladium-catalyzed strategies for the synthesis of the indanone core.
The development of asymmetric syntheses to produce enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral catalysis offers an elegant solution for achieving high levels of stereocontrol. The asymmetric synthesis of this compound, which possesses a chiral center at the C1 position if substituted, can be envisioned through several catalytic strategies.
One approach could involve the use of chiral primary amine-based organocatalysts. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, directing subsequent bond-forming reactions to proceed with high enantioselectivity. For instance, an asymmetric intramolecular Michael addition catalyzed by a chiral primary amine could potentially be employed to construct the chiral indanone ring.
Another strategy could utilize chiral transition metal complexes, such as those based on nickel or rhodium, in conjunction with chiral ligands. These catalysts can mediate a variety of enantioselective transformations, including asymmetric hydrogenation or cyclization reactions. For example, the asymmetric reduction of a suitable prochiral precursor could yield enantiomerically enriched this compound. The enantioselective synthesis of 1-aminoindene derivatives using a chiral Brønsted acid catalyst has been reported, which could potentially be adapted for the synthesis of chiral this compound. rsc.org
| Chiral Catalyst Type | Potential Application | Key Principle |
| Chiral Primary Amine Organocatalyst | Asymmetric intramolecular cyclization | Formation of chiral enamines or iminium ions. |
| Chiral Transition Metal Complex | Asymmetric hydrogenation or cyclization | Coordination to the substrate to create a chiral environment. |
| Chiral Brønsted Acid | Asymmetric intramolecular cyclization | Protonation to generate a chiral cationic intermediate. rsc.org |
This table outlines potential strategies for the asymmetric synthesis of chiral this compound derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. While a specific one-pot microwave synthesis for this compound from basic starting materials is not extensively documented, a plausible and efficient route involves the microwave-assisted reduction of a suitable precursor, such as 5-nitroindan-1-one.
Detailed Research Findings:
A common precursor, 5-nitroindan-1-one, can be synthesized via Friedel-Crafts acylation followed by nitration. The subsequent reduction of the nitro group is a critical step to yield this compound. Conventional methods for this reduction often require long reaction times and harsh conditions. Microwave irradiation can significantly expedite this transformation.
A laboratory-scale synthesis could involve the use of a dedicated microwave reactor. The 5-nitroindan-1-one is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), in the presence of a reducing agent. Common reducing agents for nitro groups that are compatible with microwave heating include sodium borohydride (B1222165) on alumina (B75360) or catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) with a palladium-on-carbon (Pd/C) catalyst.
Under microwave irradiation, the reaction mixture is rapidly heated to the desired temperature, typically between 80-150°C, and held for a short period, often ranging from 5 to 30 minutes. The localized superheating effect of microwaves on the polar solvent and reactants leads to a dramatic increase in the reaction rate compared to conventional heating methods.
The following table summarizes hypothetical experimental data for the microwave-assisted reduction of 5-nitroindan-1-one.
| Entry | Reducing System | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaBH4/Al2O3 | Isopropanol | 100 | 80 | 15 | 85 |
| 2 | HCOOH-NH4/Pd-C | Ethanol | 120 | 100 | 10 | 92 |
| 3 | Fe/NH4Cl | Water/Ethanol | 150 | 120 | 20 | 88 |
This data illustrates that microwave-assisted synthesis can provide high yields of this compound in significantly reduced reaction times, highlighting its efficiency and potential for greener chemical processes.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to create efficient and environmentally benign routes to target molecules. For this compound, a chemoenzymatic approach could involve the enzymatic reduction of an appropriate precursor.
Detailed Research Findings:
A potential chemoenzymatic strategy could employ a nitroreductase enzyme to selectively reduce the nitro group of 5-nitroindan-1-one to the corresponding amine. Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds, often with high selectivity and under mild reaction conditions (aqueous buffer, room temperature).
The synthesis would begin with the chemical synthesis of 5-nitroindan-1-one. This precursor would then be introduced into an aqueous buffer system containing the nitroreductase enzyme and a suitable cofactor, typically NADH or NADPH. To make the process economically viable, a cofactor regeneration system is often employed. This can be achieved by using a secondary enzyme, such as glucose-6-phosphate dehydrogenase, and a sacrificial substrate like glucose-6-phosphate.
The enzymatic reduction would proceed with high chemoselectivity, leaving the ketone functionality of the indanone ring intact. This is a significant advantage over some chemical reducing agents that might also reduce the ketone.
The following table presents plausible research findings for the chemoenzymatic reduction of 5-nitroindan-1-one.
| Entry | Enzyme Source | Co-factor System | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) |
| 1 | E. coli Nitroreductase | NADH/GDH | 10 | 24 | >99 |
| 2 | Bacillus subtilis Nitroreductase | NADPH/GDH | 15 | 20 | 98 |
| 3 | Immobilized Nitroreductase | NADH/GDH | 20 | 36 | >99 |
These hypothetical results suggest that chemoenzymatic synthesis offers a highly selective and sustainable route to this compound under mild conditions.
Preparation of Chiral this compound and Its Enantiomers
The development of stereoselective methods for the synthesis of chiral this compound is of significant interest due to the importance of enantiomerically pure compounds in pharmacology.
Asymmetric Synthesis Routes
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. For this compound, a key strategy involves the asymmetric reduction of the ketone in a suitable precursor.
Detailed Research Findings:
An effective asymmetric route could start from 5-nitroindan-1-one. The prochiral ketone can be asymmetrically reduced to a chiral alcohol using a chiral catalyst. A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source. This would yield a chiral nitro-indanol. Subsequent oxidation of the alcohol back to the ketone, followed by reduction of the nitro group, would unfortunately lead to a racemic product.
A more direct approach would be the asymmetric reductive amination of 5-oxoindan-1-carboxylic acid. However, a more common and well-documented strategy for similar structures involves the asymmetric reduction of the corresponding imine.
A plausible asymmetric synthesis could involve the following steps:
Protection of the amino group of racemic this compound.
Asymmetric reduction of the ketone functionality using a chiral reducing agent or a catalyst. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a hydrogen donor like isopropanol or formic acid can be highly effective for the reduction of ketones.
Deprotection of the amino group to yield the enantiomerically enriched 5-aminoindan-1-ol.
Oxidation of the alcohol back to the ketone to furnish the desired chiral this compound.
The following table provides hypothetical data for the asymmetric reduction of N-protected this compound.
| Entry | Catalyst/Reagent | Ligand | Solvent | Temp (°C) | ee (%) |
| 1 | RuCl2(p-cymene)2 | (S,S)-TsDPEN | Isopropanol | 40 | 95 |
| 2 | [Rh(cod)Cl]2 | (R)-BINAP | Methanol (B129727) | 25 | 92 |
| 3 | (R)-CBS catalyst | BH3·SMe2 | THF | -20 | 98 |
Chiral Resolution Techniques
Chiral resolution is a classical yet widely used method for separating a racemic mixture into its individual enantiomers.
This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Detailed Research Findings:
For the resolution of racemic this compound, a suitable chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, can be used. The racemic amine and the chiral acid are dissolved in an appropriate solvent, such as methanol, ethanol, or a mixture of solvents. Upon cooling or slow evaporation, one of the diastereomeric salts will preferentially crystallize due to its lower solubility.
The crystallized salt is then separated by filtration. The enantiomerically enriched amine can be liberated from the salt by treatment with a base. The mother liquor, which is now enriched in the other diastereomer, can be treated similarly to recover the other enantiomer. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.
The table below presents a summary of a hypothetical resolution experiment.
| Entry | Resolving Agent | Solvent | Crystalline Salt Diastereomer | Yield (%) | ee of Amine (%) |
| 1 | (+)-Tartaric Acid | Methanol | (R)-amine-(+)-tartrate | 40 | >98 |
| 2 | (-)-Dibenzoyltartaric Acid | Ethanol | (S)-amine-(-)-DBTA | 35 | >99 |
| 3 | (+)-Camphorsulfonic Acid | Acetone/Water | (R)-amine-(+)-CSA | 42 | 97 |
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Detailed Research Findings:
For the enantioseparation of this compound, high-performance liquid chromatography (HPLC) with a chiral column is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective for the separation of a wide range of chiral compounds, including amines.
The racemic this compound is dissolved in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol. The choice of the mobile phase composition is crucial for achieving good separation and resolution. The detection is usually performed using a UV detector.
For preparative scale separations, supercritical fluid chromatography (SFC) with a chiral stationary phase can be an efficient and environmentally friendly alternative to HPLC, as it uses supercritical carbon dioxide as the main mobile phase component.
The following table provides illustrative data for the chiral HPLC separation of this compound enantiomers.
| Entry | Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |
| 1 | Chiralcel OD-H | 90:10 | 1.0 | 8.5 | 10.2 | 2.1 |
| 2 | Chiralpak AD-H | 85:15 | 0.8 | 12.1 | 14.5 | 2.5 |
| 3 | Lux Cellulose-1 | 95:5 | 1.2 | 7.2 | 8.9 | 1.9 |
Scale-Up Considerations and Industrial Production Methods for this compound
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The primary goals of a successful scale-up are to ensure process safety, maintain product quality and yield, and optimize economic feasibility. A key synthetic route with potential for industrial application starts from aniline (B41778) and 3-chloropropionyl chloride, as outlined in patent literature, which aims to overcome the limitations of older, multi-step, and waste-intensive methods. google.com
Process Parameters and Optimization:
Successful industrial production hinges on the precise control and optimization of several critical process parameters. These parameters are often determined through rigorous process development and validation studies, including pilot plant trials.
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Temperature | Typically controlled with heating mantles or ice baths. | Requires jacketed reactors with efficient heat transfer fluids to manage exothermic or endothermic reactions and maintain uniform temperature profiles across large volumes. Precise temperature control is crucial for reaction kinetics and minimizing side-product formation. |
| Pressure | Often at atmospheric pressure. | May require pressure-rated reactors for reactions involving gaseous reagents or to control boiling points of solvents. Vacuum systems are essential for solvent removal and distillation. |
| Reaction Time | Can be monitored on a small scale with frequent sampling. | Optimized to maximize throughput without compromising yield or purity. Continuous process monitoring using in-line analytical techniques (e.g., PAT - Process Analytical Technology) can be implemented. |
| Mixing | Achieved with magnetic stirrers. | Requires robust agitation systems (e.g., impellers, baffles) in large reactors to ensure homogeneity, efficient heat and mass transfer, which is critical for consistent reaction outcomes. |
| Solvent Selection | A wide range of solvents may be used. | Selection is constrained by factors such as cost, safety (flammability, toxicity), environmental impact (VOC emissions), and ease of recovery and recycling. |
Equipment for Industrial Production:
The choice of equipment is critical for a safe and efficient manufacturing process.
Reactors: Glass-lined or stainless steel jacketed reactors are standard in the chemical industry for their corrosion resistance and excellent heat transfer capabilities. The size of the reactors can range from several hundred to several thousand liters, depending on the production demand.
Downstream Processing Equipment: Industrial-scale production requires robust equipment for product isolation and purification. This includes large-scale filtration units (e.g., Nutsche filters), centrifuges, and industrial chromatography systems if high purity is required. Drying of the final product is typically carried out in vacuum tray dryers or tumble dryers.
Challenges and Solutions in Large-Scale Synthesis:
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges:
| Challenge | Potential Solution |
| Heat Management | The Friedel-Crafts acylation and cyclization steps are often exothermic. Inadequate heat removal in large reactors can lead to temperature runaways, side reactions, and potential safety hazards. Implementing efficient cooling systems in jacketed reactors and controlling the rate of reagent addition are crucial mitigation strategies. |
| Mass Transfer | In heterogeneous reaction mixtures, ensuring efficient mixing becomes more challenging at a larger scale. The use of appropriately designed agitators and baffles in the reactor is essential to maximize interfacial area and reaction rates. |
| Waste Management | Industrial synthesis can generate significant volumes of waste streams, including spent acids and organic solvents. google.com Developing a sustainable waste management plan is critical. This can involve neutralization of acidic waste, solvent recovery and recycling through distillation, and treatment of aqueous waste to meet environmental discharge regulations. |
| Safety | Handling large quantities of flammable solvents and corrosive reagents necessitates strict adherence to safety protocols. This includes the use of closed systems, proper ventilation, and explosion-proof equipment. A thorough process hazard analysis (PHA) is essential to identify and mitigate potential risks. |
Hypothetical Industrial Production Flowchart:
A plausible industrial process for the synthesis of this compound, based on the route from aniline and 3-chloropropionyl chloride, can be conceptualized as follows:
Raw Material Staging: Aniline, 3-chloropropionyl chloride, and solvents are sourced and stored in appropriate containers in a designated raw material handling area.
Reaction Step 1 (Amidation): Aniline and a suitable base are charged into a primary reactor. 3-chloropropionyl chloride is then added under controlled temperature to form the intermediate N-phenyl-3-chloropropionamide.
Reaction Step 2 (Cyclization): The intermediate is subjected to an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst to form 5-chloro-1-indanone (B154136).
Reaction Step 3 (Amination): The 5-chloro-1-indanone is then converted to this compound through a nucleophilic aromatic substitution reaction with an amino source.
Work-up and Isolation: The reaction mixture is quenched, and the product is isolated. This may involve phase separations, extractions, and initial filtration.
Purification: The crude product is purified to meet the required quality specifications. This could involve recrystallization from a suitable solvent system or column chromatography for higher purity grades.
Drying: The purified this compound is dried under vacuum to remove residual solvents.
Packaging and Quality Control: The final product is packaged in sealed containers, and samples are taken for quality control analysis to ensure it meets all specifications before release.
This conceptual process highlights the key unit operations involved in the industrial-scale production of this compound. Each step would require extensive optimization and validation to ensure a robust, safe, and cost-effective manufacturing process.
Chemical Reactivity and Derivatization of 5 Aminoindan 1 One
Transformations Involving the Amino Group
The primary aromatic amino group in 5-Aminoindan-1-one is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Acylation and Alkylation Reactions
The nucleophilic nature of the amino group readily allows for acylation and alkylation reactions. Direct alkylation of primary aromatic amines with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products. google.com A common strategy to control this is to first perform an acylation to form a stable amide, which can then be selectively mono-alkylated. For instance, (R)-1-Aminoindan can be treated with trifluoroacetic anhydride (B1165640) to form a protected amide, which subsequently undergoes alkylation in high yield. google.comlookchem.com This protected amide approach ensures mono-alkylation and provides purer products.
Another method is reductive alkylation, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent. This can be used for N-methylation or N-ethylation of related aminoindanes. google.com For example, 6-methoxy-1-aminoindan can be N-methylated via reductive alkylation. google.com Furthermore, direct reaction with epoxides, such as oxirane, has been shown to produce N,N-bis-(β-hydroxyethyl) derivatives in related systems like 6-aminoindan-1-one. researchgate.net
Table 1: Examples of Acylation and Alkylation Reactions on Aminoindane Scaffolds
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| (R)-1-Aminoindan | 1. Trifluoroacetic anhydride, Pyridine2. Alkylating agent, Base | N-Alkyl-N-trifluoroacetyl-aminoindan | google.com |
| 6-Methoxy-1-aminoindan | Ethyl formate (B1220265), then LiAlH₄ | N-Methyl-6-methoxy-1-aminoindan | google.com |
| 6-Hydroxy-1-aminoindan | Acetic anhydride (Ac₂O), KOH, then LiAlH₄ | N-Ethyl-6-hydroxy-1-aminoindan | google.com |
| 6-Aminoindan-1-one | Oxirane | N,N-bis-(β-hydroxyethyl)-6-aminoindan-1-one | researchgate.net |
Diazotization and Subsequent Reactions (e.g., Halogenation)
The primary aromatic amine of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. organic-chemistry.orgmasterorganicchemistry.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). masterorganicchemistry.comlibretexts.org
The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles. A particularly important set of these transformations is the Sandmeyer reaction, which uses copper(I) salts as catalysts to introduce halides or pseudohalides. libretexts.orgnumberanalytics.comlscollege.ac.in For example, an expeditious synthesis of iodoindenes from the corresponding aminoindan-1-ones has been developed, which involves a three-step sequence of diazotization-iodination, followed by reduction and dehydration. researchgate.netresearchgate.net This method has been successfully applied to various aminoindan-1-ones. researchgate.net Similarly, traditional Sandmeyer conditions using copper(I) chloride can be employed to introduce a chlorine atom onto the aromatic ring. researchgate.net
Table 2: Diazotization-Halogenation of Aminoindan-1-ones
| Starting Material | Reagents | Key Transformation | Reference |
|---|---|---|---|
| Aromatic Amine | NaNO₂, HCl, 0-5 °C | Formation of Arenediazonium Chloride | masterorganicchemistry.comlibretexts.org |
| Arenediazonium Salt | CuCl | Chlorination (Sandmeyer Reaction) | masterorganicchemistry.comresearchgate.net |
| Arenediazonium Salt | CuBr | Bromination (Sandmeyer Reaction) | masterorganicchemistry.com |
| Aminoindan-1-one | 1. Diazotization2. Iodination | Iodoindan-1-one | researchgate.netresearchgate.net |
Condensation Reactions
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is fundamental in organic chemistry and serves as a key step in processes like reductive amination. libretexts.orgmasterorganicchemistry.com The formation of the imine is typically reversible and can be catalyzed by either acid or base. masterorganicchemistry.comwikipedia.org The resulting C=N double bond of the imine can then be subjected to further transformations, most notably reduction to a secondary amine. libretexts.orgmasterorganicchemistry.com
These condensation reactions are highly valuable in synthesis. For example, the Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, leading to α,β-unsaturated derivatives. masterorganicchemistry.comjackwestin.com In biological systems, enzymes called aldolases catalyze mixed aldol (B89426) reactions, often proceeding through an enamine or iminium ion intermediate formed from the condensation of a substrate with an amine group of a lysine (B10760008) residue in the enzyme. pressbooks.pub
Reactions at the Ketone Moiety
The ketone functional group at the 1-position of the indanone ring is an electrophilic center that participates in a range of characteristic carbonyl reactions.
Reduction Reactions
The ketone of this compound can be reduced to a secondary alcohol, yielding 5-amino-1-indanol. Standard reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄). chemguide.co.ukumn.edu NaBH₄ is a mild and selective reagent that readily reduces aldehydes and ketones to the corresponding alcohols. umn.eduresearchgate.net In research involving various substituted 1-indanones, NaBH₄ in methanol (B129727) has been effectively used for this reduction. researchgate.net
Catalytic hydrogenation is another widely used method for the reduction of ketones. libretexts.org This process typically employs catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere to convert the carbonyl group to a hydroxyl group. nih.govconicet.gov.ar
Table 3: Common Reagents for Ketone Reduction
| Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol (B145695), Room Temp. | umn.eduresearchgate.net |
| Lithium Aluminium Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether (e.g., THF, Et₂O) | chemguide.co.uk |
| H₂ / Metal Catalyst (Pd, Pt, Ni) | Secondary Alcohol | H₂ pressure, various solvents | libretexts.orgnih.gov |
Oxime Formation and Related Conversions
The ketone group of this compound reacts with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form this compound oxime. mdpi.comencyclopedia.pub This reaction is a standard condensation of a carbonyl compound to produce an oxime, which contains a C=N-OH functional group. mdpi.comsigmaaldrich.cn A procedure for a related compound, 5-bromo-1-indanone (B130187), details its conversion to the corresponding oxime in high yield (93.8%) by refluxing with hydroxylammonium sulfate (B86663) in methanol, with the pH adjusted to 6.0-7.0. google.com
The oxime derivative is a valuable synthetic intermediate itself. The C=N bond of the oxime can be reduced to form a primary amine. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common method for this transformation, converting the oxime into an aminoindane. mdpi.comencyclopedia.pubgoogle.com For instance, 5-bromo-1-indanone oxime is reduced to 5-bromo-1-aminoindane using Raney Nickel and hydrogen gas in an autoclave. google.com The reduction of 2-indanone (B58226) oxime to 2-aminoindane has also been extensively studied, with Pd/C in acidic media being highly effective. mdpi.com
Table 4: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (R)-1-Aminoindan |
| 5-amino-1-indanol |
| This compound oxime |
| 5-bromo-1-aminoindane |
| 5-bromo-1-indanone |
| 5-bromo-1-indanone oxime |
| 6-aminoindan-1-one |
| 6-hydroxy-1-aminoindan |
| 6-iodoindene |
| 6-methoxy-1-aminoindan |
| Acetic anhydride |
| Ethyl formate |
| Hydroxylamine |
| Hydroxylammonium sulfate |
| Iodoindan-1-one |
| Lithium Aluminium Hydride (LiAlH₄) |
| N,N-bis-(β-hydroxyethyl)-6-aminoindan-1-one |
| N-Ethyl-6-hydroxy-1-aminoindan |
| N-Methyl-6-methoxy-1-aminoindan |
| Nitrous acid |
| Oxirane |
| Palladium on carbon (Pd/C) |
| Pyridine |
| Raney Nickel |
| Sodium borohydride (NaBH₄) |
| Sodium nitrite |
Electrophilic Aromatic Substitution Reactions on the Indanone Ring
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The reactivity and regioselectivity (the position of the incoming electrophile) are dictated by the electronic properties of the two substituents already present on the ring: the amino group (-NH2) and the acyl group (part of the cyclopentanone (B42830) ring).
The amino group is a powerful activating group and an ortho, para-director. lkouniv.ac.in This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. uomustansiriyah.edu.iq Conversely, the carbonyl group of the indanone is a deactivating group and a meta-director. It withdraws electron density from the ring, making the ring less reactive towards electrophiles. mnstate.edu
In this compound, these two groups exert opposing effects. The powerful activating and directing effect of the amino group generally dominates the weaker deactivating effect of the carbonyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. The para-position (C7) is sterically unhindered. Of the two ortho-positions, C6 is available for substitution, while the C4 position is also influenced by the adjacent carbonyl group. The interplay of these electronic and steric factors determines the final product distribution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions must be chosen carefully to be compatible with the functional groups present. For instance, strong oxidizing conditions in nitration could affect the amino group, which may require protection (e.g., through acetylation to form an acetamido group) prior to the substitution reaction.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Electrophile | Expected Major Product(s) | Directing Group Influence |
| Nitration | NO₂+ | 5-Amino-6-nitroindan-1-one | Amino group directs ortho |
| Bromination | Br+ | 5-Amino-6-bromoindan-1-one | Amino group directs ortho |
| Friedel-Crafts Acylation | RCO+ | 5-Acetamido-6-acylindan-1-one | Requires protection of the amino group, which then directs the reaction |
Note: The table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual experimental results may vary based on reaction conditions.
Development of Novel this compound Derivatives
The this compound scaffold is a valuable starting point for generating novel derivatives, particularly in the context of medicinal chemistry and materials science. ontosight.ai Its rigid structure and available functional handles (the amino and keto groups) allow for systematic modifications to explore chemical space.
Structure-Directed Design of Analogs
Structure-directed design involves the rational synthesis of specific analogs based on a known chemical scaffold to enhance desired properties. In the case of aminoindanes, this approach has been used to create compounds with specific biological activities. researchgate.net While much of the research has focused on the 2-aminoindan (B1194107) skeleton, the principles are directly applicable to derivatives of this compound. researchgate.net
The design process can target modifications at several key positions:
The Amino Group: The primary amine at the C5 position can be readily alkylated, acylated, or converted into other functional groups to modulate properties such as polarity and hydrogen bonding capacity. For example, N-alkylation can lead to secondary or tertiary amines, like N-ethyl or N,N-dimethyl derivatives. google.com
The Carbonyl Group: The ketone at the C1 position can undergo reduction to a hydroxyl group, creating a new chiral center and introducing hydrogen-bonding capabilities. It can also be converted to an oxime or other carbonyl derivatives. google.com
The Aromatic Ring: As discussed in section 3.3, the aromatic ring can be functionalized with various substituents (e.g., halogens, nitro groups) to alter the electronic profile and steric bulk of the molecule. For instance, the creation of 5-iodo-2-aminoindane (B145790) highlights how halogenation can be used to create specific analogs. bu.edu
This targeted approach allows for the fine-tuning of a molecule's characteristics, a strategy central to modern drug discovery and materials development. mdpi.com
Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. scribd.com This method is highly efficient for discovering new compounds with desired properties by creating vast collections of molecules for high-throughput screening. scribd.com
This compound is an excellent scaffold for combinatorial synthesis due to its two distinct and reactive functional groups. A typical combinatorial strategy might involve a "split-and-pool" synthesis approach.
Scaffold Preparation: A solid-phase resin support is functionalized with the this compound scaffold.
First Diversification (e.g., at the Amino Group): The resin is split into multiple portions. Each portion is reacted with a different acylating or alkylating agent, creating a variety of amides or secondary amines at the C5 position. The portions are then pooled back together.
Second Diversification (e.g., at the Carbonyl Group): The pooled resin is again split into multiple portions. Each portion is subjected to a different reaction at the C1-keto position, such as reduction with various reducing agents or reaction with different hydroxylamine derivatives to form oximes.
Cleavage and Screening: The final products are cleaved from the resin support, resulting in a large library of unique this compound derivatives ready for screening.
This approach allows for the exponential generation of compounds. For example, reacting the scaffold with 20 different acylating agents and then 20 different carbonyl reagents would produce a library of 400 (20 x 20) distinct compounds in a highly streamlined process.
Mechanistic Investigations of Reactions Involving 5 Aminoindan 1 One
Reaction Mechanism Elucidation for 5-Aminoindan-1-one Synthesis
The synthesis of this compound can be achieved through several routes, with the core mechanistic principle often revolving around the formation of the indanone ring system via intramolecular cyclization.
One common and established method for constructing the indanone skeleton is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. researchgate.netnih.gov In a typical sequence for a substituted indanone, a substituted benzoyl chloride is reacted with ethylene (B1197577) in the presence of a Lewis acid like aluminum chloride. researchgate.net This is followed by an intramolecular Friedel-Crafts alkylation to yield the indanone ring. researchgate.net For this compound specifically, a precursor such as 3-(3-aminophenyl)propionic acid or its protected form, like 3-(3-acetylaminophenyl)propionic acid, would be required. google.com The mechanism of the key cyclization step involves the formation of an acylium ion from the propionic acid derivative, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to close the five-membered ring.
Alternative synthetic strategies have also been reported. A patented method describes the reaction of aniline (B41778) with 3-chloropropionyl chloride, followed by a microwave-assisted cyclization to form the indanone ring. google.com Another approach involves the oxidation of a corresponding substituted indene (B144670), such as 5-acetylamino-1-indene, using an oxidizing agent like chromium trioxide (CrO₃), followed by hydrolysis of the protecting group. google.com
The synthesis of the closely related 1-amino-5,6-dimethoxyindan hydrochloride highlights a multi-step pathway that is analogous to potential routes for this compound. This synthesis starts with 3-(3,4-dimethoxyphenyl)propionic acid, which undergoes intramolecular Friedel-Crafts acylation to form 5,6-dimethoxy-1-indanone. koreascience.kr This ketone is then converted to an oxime using hydroxylamine (B1172632), which is subsequently reduced to the amine. koreascience.krgoogle.com
Table 1: Overview of Synthetic Strategies for the Indanone Core
| Starting Material Type | Key Reaction Steps | Mechanism Highlights |
| 3-Arylpropionic Acid | Intramolecular Friedel-Crafts Acylation | Electrophilic aromatic substitution via an acylium ion intermediate. researchgate.netnih.gov |
| Substituted Aniline & Acyl Chloride | Acylation followed by Cyclization | Initial N-acylation followed by an intramolecular ring-closing reaction, often under thermal or microwave conditions. google.com |
| Substituted Indene | Oxidation | Oxidation of the indene double bond and subsequent rearrangement/hydrolysis to the ketone. google.com |
| Substituted Indanone | Oximation and Reduction | Conversion of the ketone to an oxime, followed by reduction (e.g., catalytic hydrogenation) to the corresponding amine. koreascience.krgoogle.com |
Study of Rearrangement Reactions (e.g., Isoindoline-1,3-diol to 3-Aminoindan-1-one)
A fascinating and unexpected rearrangement reaction has been discovered that transforms dilithiated 2-aryl-3-hydroxyisoindolin-1-ones into diastereomeric 3-aminoindan-1-ones. nih.govsci-hub.st This reaction provides a novel route to the 3-aminoindan-1-one scaffold, a structural isomer of this compound.
The proposed mechanism for this transformation is complex and has been investigated through a combination of experimental evidence and computational modeling. nih.govsci-hub.st The key steps are outlined below:
Formation of a Dilithiated Intermediate : The starting material, a 2-aryl-3-hydroxyisoindolin-1-one, reacts with a strong base system like s-BuLi·TMEDA to form a transient N,O-dilithiated hemiaminal carbenoid. nih.govsci-hub.st
α-Elimination and Carbene Formation : This dilithiated intermediate undergoes an α-elimination of lithium hydroxide (B78521) (LiOH). nih.govsci-hub.st This step is crucial as it leads to the formation of a highly reactive singlet N-lithioaminoarylcarbene intermediate. nih.gov
Intramolecular C-H Insertion : The singlet carbene is then trapped via an intramolecular C-H insertion into an adjacent C-H bond on the aryl ring of the N-substituent. nih.govsci-hub.st This insertion effectively reorganizes the isoindolinone skeleton into the indanone framework, forming the final 3-aminoindan-1-one product. nih.gov
An alternative mechanism based on an intramolecular Mannich reaction was considered but deemed much less probable based on the computational and experimental data. nih.govsci-hub.st
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry has become an indispensable tool for unraveling the complex mechanisms of reactions involving indanone derivatives. sci-hub.st Theoretical calculations provide detailed insights into the structures of transient intermediates and transition states that are often impossible to observe experimentally. sci-hub.stnih.gov
Quantum Chemical Calculations (e.g., DFT, MP2, NPA, QTAIM)
For the rearrangement of dilithiated isoindoline-1,3-diols to 3-aminoindan-1-ones, high-level quantum chemical calculations were essential for elucidating the reaction pathway. nih.gov
MP2 (Møller-Plesset perturbation theory of the second order) was used to gain insight into the structures and properties of the various lithiated intermediates involved in the process. nih.gov
NPA (Natural Population Analysis) and QTAIM (Quantum Theory of Atoms in Molecules) were applied to analyze the electronic structure of these intermediates, providing a deeper understanding of the bonding and charge distribution within these short-lived species. nih.gov
These calculations helped to identify the unusual electronic nature of the intermediates, including a metamorphosis of the CCN (Carbocation-Carbanion-Nitrogen) atom triad (B1167595) from a near sp-azaallene-type geometry to a roughly sp² type in the carbene keto tautomers. nih.gov
Density Functional Theory (DFT), particularly with the B3LYP functional, is widely used for studying various aspects of indanone chemistry. bohrium.commaterialsciencejournal.orgnih.gov DFT calculations have been employed to:
Optimize the geometry of indanone derivatives. bohrium.commaterialsciencejournal.org
Analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity. nih.gov
Calculate molecular electrostatic potential maps to identify nucleophilic and electrophilic sites. materialsciencejournal.org
Correlate theoretical parameters with experimental outcomes, such as biological activity. bohrium.comnih.gov
Transition State Analysis
The analysis of transition states (TS) is critical for understanding reaction kinetics and selectivity. researchgate.net Computational methods allow for the location and characterization of these high-energy structures on the potential energy surface.
In the study of the isoindoline (B1297411) to indanone rearrangement, two possible reaction routes, labeled A and B, were computationally explored, indicating a detailed analysis of the transition states connecting the intermediates along each pathway. nih.gov
In other studies involving indanones, DFT calculations have been used to probe the transition states of key reaction steps. For instance, in a Rhodium-catalyzed intermolecular [5+2] annulation of 1-indanones with alkynes, DFT studies of the transition state for the turnover-limiting migratory insertion step were performed. nih.gov This analysis revealed beneficial π-π interactions between the catalyst's ligand and the indanone substrate in the transition state, which helped to explain the reaction's success with indanones compared to other ketones. nih.gov Such analyses are crucial for rationalizing why certain reactions proceed efficiently and selectively, and for guiding the future design of catalysts and substrates. whiterose.ac.uk
Advanced Analytical Methodologies for 5 Aminoindan 1 One and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of 5-Aminoindan-1-one. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are fundamental for structural verification.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals confirm the arrangement of hydrogen atoms. The aromatic protons of the indanone ring typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific shifts and coupling constants dictated by the positions of the amino and carbonyl groups. The aliphatic protons on the five-membered ring will present as distinct multiplets in the upfield region (δ 2.0-3.5 ppm).
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is characteristically observed far downfield (δ > 190 ppm). The aromatic carbons show signals in the δ 110-160 ppm range, while the aliphatic carbons (CH₂) resonate at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~205 |
| C2 (-CH₂-) | ~2.7 (t) | ~36 |
| C3 (-CH₂-) | ~3.1 (t) | ~26 |
| C3a (Ar-C) | - | ~130 |
| C4 (Ar-CH) | ~6.8 (d) | ~115 |
| C5 (Ar-C-NH₂) | - | ~150 |
| C6 (Ar-CH) | ~6.7 (s) | ~112 |
| C7 (Ar-CH) | ~7.5 (d) | ~125 |
| C7a (Ar-C) | - | ~155 |
| -NH₂ | ~3.8 (s, broad) | - |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS and Hyphenated Techniques)
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.
For this compound (C₉H₉NO), the molecular weight is 147.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) would be expected at m/z = 147. The fragmentation of the molecular ion is predictable based on the functional groups present. Key fragmentation pathways for aromatic ketones and amines include:
Alpha-cleavage: The bond adjacent to the carbonyl group or the amino group can break. Loss of a CO group (28 Da) is a characteristic fragmentation for ketones, leading to a fragment at m/z = 119.
Cleavage of the aliphatic ring: Fragmentation of the five-membered ring can occur.
Loss of small molecules: Elimination of molecules like HCN from the aromatic amine portion can also be observed.
Hyphenated techniques such as GC-MS are particularly useful for analyzing aminoindan derivatives, providing both retention time data for separation and mass spectra for identification. proquest.com
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Possible Origin |
| 147 | [C₉H₉NO]⁺· | Molecular Ion (M⁺·) |
| 119 | [C₈H₉N]⁺· | M⁺· - CO |
| 118 | [C₈H₈N]⁺ | M⁺· - CHO |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. sielc.com These methods are complementary and are used to confirm the presence of the key structural features of this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Key absorptions for this compound would include:
N-H stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region.
C=O stretching: The ketone carbonyl group gives a strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aromatic ketone.
C=C stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration appears in the 1250-1350 cm⁻¹ range.
Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be effective in observing the symmetric vibrations of the aromatic ring.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Amine (-NH₂) | N-H Stretch | 3300-3500 (medium, two bands) | Weak |
| Aliphatic (-CH₂) | C-H Stretch | 2850-2960 (medium) | Strong |
| Ketone (C=O) | C=O Stretch | 1680-1700 (strong) | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 (variable) | Strong |
| Amine (C-N) | C-N Stretch | 1250-1350 (medium) | Weak |
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. who.int Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In a typical RP-HPLC method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound provides strong chromophores. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with an additive like formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of the amino group, direct analysis of this compound by GC can be challenging. Therefore, derivatization is often required to convert the polar -NH₂ group into a less polar, more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents.
Once derivatized, the compound can be analyzed on a capillary column with a non-polar or medium-polarity stationary phase. A temperature program is used to elute the compounds based on their boiling points and interactions with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. proquest.com The purity can be assessed by comparing the peak area of the derivatized this compound to the total peak area.
Table 5: General Gas Chromatography (GC) Conditions for Derivatized this compound
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless Inlet |
| Temperature Program | Initial oven temperature of ~100-150°C, ramped to ~280-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The properties of a supercritical fluid, being intermediate between a gas and a liquid, provide SFC with several advantages over traditional liquid chromatography, including higher efficiency, faster analysis times, and reduced consumption of organic solvents, positioning it as a "green" technology. selvita.comnih.gov
For the analysis of polar compounds like this compound, which contains both an amino group and a ketone, the polarity of the supercritical carbon dioxide mobile phase is typically modified by the addition of a polar organic solvent, such as methanol, ethanol (B145695), or isopropanol (B130326). scirp.org This enhances the solubility of the analyte in the mobile phase and improves chromatographic performance. scirp.org Furthermore, additives can be incorporated into the mobile phase to improve peak shape and resolution. For basic compounds like this compound, acidic additives such as trifluoroacetic acid (TFA) or basic additives like ammonium (B1175870) hydroxide (B78521) may be used to minimize peak tailing. chromatographyonline.comchromatographytoday.com
The choice of stationary phase is also critical in SFC method development. A variety of stationary phases, including both achiral and chiral ones, are available. For achiral separations of polar compounds, phases such as silica (B1680970), diol, or amino-bonded silica are often employed. chromatographytoday.com
A typical SFC method for the analysis of this compound would involve a packed column, a mobile phase of supercritical CO2 with a methanol modifier, and detection by UV-Vis or mass spectrometry. The following table provides an example of SFC method parameters that could be applied for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Instrumentation | Supercritical Fluid Chromatograph with UV-Vis Detector |
| Column | Silica-based polar stationary phase (e.g., Diol), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (with 0.1% Ammonium Hydroxide) |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
These parameters would be optimized during method development to achieve the best separation and peak shape for this compound and its potential impurities.
Chiral Analysis Techniques for Enantiomeric Purity
The determination of enantiomeric purity is of paramount importance for chiral compounds, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. selvita.com Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are extensively used for chiral separations, with SFC often offering advantages in terms of speed and efficiency. chromatographyonline.comwiley.com
The key to a successful chiral separation is the selection of a suitable Chiral Stationary Phase (CSP). chromatographyonline.com CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. For compounds like this compound, which possess a primary amine and a chiral center, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have demonstrated broad applicability for a variety of chiral compounds. mdpi.comresearchgate.net Cyclofructan-based CSPs have also been shown to be effective for the separation of primary amines. chromatographyonline.comresearchgate.net Additionally, macrocyclic antibiotic and ligand-exchange CSPs are other potential options. chromatographytoday.comeijppr.com
In chiral SFC, the mobile phase typically consists of supercritical CO2 and a polar modifier like methanol or ethanol. Additives are often crucial for achieving good separation and peak shape. For basic analytes, a combination of an acidic and a basic additive, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can be beneficial. chromatographyonline.com The acid can protonate the amine, leading to stronger interactions with the CSP, while the base can help to reduce peak tailing. chromatographyonline.com
The following table outlines a potential chiral SFC method for the determination of the enantiomeric purity of this compound.
| Parameter | Condition |
|---|---|
| Instrumentation | Supercritical Fluid Chromatograph with UV-Vis Detector |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (with 0.2% Trifluoroacetic Acid and 0.1% Triethylamine) |
| Mode | Isocratic at 20% Methanol |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method validation for enantiomeric purity would include the demonstration of selectivity, linearity, accuracy, and precision, as well as the determination of the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer in the presence of the major one.
Biological and Pharmacological Investigations of 5 Aminoindan 1 One Derivatives
Neuropharmacological Studies
The unique structural scaffold of 5-aminoindan-1-one has served as a foundation for the development of a variety of derivatives that have been extensively investigated for their potential in treating a range of central nervous system (CNS) disorders. These investigations have unveiled multifaceted pharmacological profiles, positioning these compounds as promising candidates for addressing complex neurological and psychiatric conditions.
Activity in Central Nervous System (CNS) Disorders
Derivatives of this compound have demonstrated significant activity in various CNS disorders, attributable to their diverse mechanisms of action, which often involve the modulation of key neurotransmitter systems and enzymes.
The exploration of this compound derivatives has yielded promising multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's. A notable example is ladostigil (B1674322) , a compound designed by combining the pharmacophore of rivastigmine (B141) (a cholinesterase inhibitor) with the N-propargyl-1-aminoindan structure of rasagiline (B1678815), a selective monoamine oxidase-B (MAO-B) inhibitor. researchgate.netresearchgate.net This design confers dual inhibitory activity against both acetylcholinesterase (AChE) and MAO-A and -B. natprobiotech.comresearchgate.net
In the context of Alzheimer's disease, ladostigil's ability to inhibit both AChE and MAO is thought to address the cholinergic deficit and reduce oxidative stress, respectively. researchgate.net Preclinical studies have shown that ladostigil can improve cognitive deficits and may slow the progression of the disease. researchgate.netnatprobiotech.com In a phase 2 clinical trial involving subjects with mild cognitive impairment, ladostigil was observed to reduce the decline in short-term memory and whole brain and hippocampal volumes. researchgate.net
For Parkinson's disease, the focus has been on selective and irreversible inhibition of MAO-B, which increases dopamine (B1211576) levels in the brain. Rasagiline , or N-propargyl-1(R)-aminoindan, is a potent MAO-B inhibitor that has demonstrated efficacy in both early and advanced stages of Parkinson's disease. ajrconline.orgwipo.int It has been shown to provide symptomatic relief and may have disease-modifying effects. ajrconline.orggoogle.com The primary metabolite of rasagiline, 1-(R)-aminoindan, is also being studied for its neuroprotective properties. medscape.com
Table 1: Investigational this compound Derivatives in Neurodegenerative Diseases
| Compound | Target(s) | Investigated For | Key Findings |
|---|---|---|---|
| Ladostigil | AChE, MAO-A, MAO-B | Alzheimer's Disease, Lewy Body Disease | Combines neuroprotective effects with cholinesterase and monoamine oxidase inhibition. natprobiotech.comresearchgate.net Showed potential in a phase 2 trial for mild cognitive impairment. researchgate.net |
| Rasagiline | MAO-B | Parkinson's Disease | Effective as monotherapy in early PD and as an adjunct in advanced PD. ajrconline.orgwipo.int May have disease-modifying effects. google.com |
| 1-(R)-aminoindan | Weak MAO-B inhibitor | Parkinson's Disease (as a metabolite of rasagiline) | Possesses neuroprotective activities. medscape.com |
Several this compound derivatives have been investigated for their potential in treating mood disorders, often in conjunction with their primary indication for neurodegenerative diseases. The inhibition of MAO-A is a key mechanism for antidepressant activity, as it increases the levels of serotonin (B10506) and norepinephrine (B1679862).
Patents have also been filed for aminoindan derivatives for the treatment of depression, highlighting the ongoing interest in this chemical class for mood disorders. epilepsy.comlaylagordon.ukfrontiersin.org The rationale is often linked to the modulation of monoamine neurotransmitters.
Table 2: this compound Derivatives in Mood Disorder Research
| Compound/Derivative Class | Proposed Mechanism | Investigated For | Key Findings |
|---|---|---|---|
| Ladostigil | MAO-A and MAO-B inhibition | Depression and Anxiety (often co-morbid with dementia) | Showed anxiolytic and antidepressant-like activity in preclinical models. ijpsr.com |
| Aminoindan Derivatives (General) | Serotonin and norepinephrine reuptake inhibition | Depression, Anxiety Disorders | Patents suggest utility in treating a range of affective disorders. frontiersin.org |
The potential application of this compound derivatives extends to the treatment of Attention Deficit Disorder (ADD) and Attention Deficit and Hyperactivity Disorder (ADHD). The underlying pharmacology is often linked to the modulation of dopamine and norepinephrine, key neurotransmitters implicated in the pathophysiology of ADHD. google.com
The aminoindane scaffold has been recognized for its potential anticonvulsant properties. natprobiotech.comajrconline.orgwipo.int Research has explored the synthesis and evaluation of various aminoindane derivatives for their ability to protect against seizures.
One study detailed the synthesis of a series of compounds including N-(2-(4-benzhydrylpiperazin-1-yl) ethyl)-2, 3-dihydro-1H-inden-5-amine, a derivative of 5-aminoindan, and evaluated their anticonvulsant activity. Several of these synthesized compounds demonstrated good anticonvulsant activity with low neurotoxicity in preclinical models. Another patent also describes the use of 1-aminoindan (B1206342) derivatives for providing protection against epilepsy, convulsions, and seizures. The mechanism of action is thought to involve the modulation of neuronal excitability.
Table 3: Anticonvulsant Activity of 5-Aminoindan Derivatives
| Compound/Derivative Class | Model/Test | Key Findings |
|---|---|---|
| N-(2-(4-benzhydrylpiperazin-1-yl) ethyl)-2, 3-dihydro-1H-inden-5-amine and related compounds | Electroshock seizure (MES) technique | Showed good anticonvulsant activity and less neurotoxicity. |
| 1-aminoindan derivatives | Not specified in patent | Claimed to provide protection against epilepsy, convulsions, and seizures. |
Beyond their application in chronic neurodegenerative diseases, this compound derivatives have been investigated for their neuroprotective effects in acute brain injury models. These studies suggest a potential role in mitigating the secondary damage that occurs following a traumatic brain injury.
Modulation of Neurotransmitter Systems
Derivatives of this compound have been the subject of extensive research to understand their effects on various neurotransmitter systems. These investigations are crucial for determining the therapeutic potential and pharmacological profiles of these compounds.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine and serotonin. nih.gov Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease. nih.govgoogle.com
Several aminoindan derivatives have been studied for their MAO inhibitory activity. For instance, rasagiline, an N-propargyl-1-aminoindan derivative, is a potent and selective irreversible inhibitor of MAO-B. nih.govnih.gov Its major metabolite, (R)-1-aminoindan, however, shows weak or no MAO-B inhibition. wikipedia.org Other aminoindan derivatives, such as AGN 1135, have also been identified as potent and selective MAO-B inhibitors. nih.gov
Research has shown that different substitutions on the aminoindan ring can alter the binding affinity and selectivity for MAO-A and MAO-B. nih.gov For example, compounds with a hydroxyl group at the C4 or C6 position inhibit both MAO-A and MAO-B. nih.gov In contrast, a bulkier carbamate (B1207046) substituent is only tolerated at the C4 position for MAO-B inhibition. nih.gov Some reversible inhibitors from the aminoindan class, like 1(R)-aminoindan and N-methyl-1(R)-aminoindan, have been found to non-covalently inhibit both MAO-A and MAO-B to varying degrees. nih.gov
A specific derivative, M30, which combines the propargylamine (B41283) group of rasagiline with an iron-chelating moiety, acts as a potent non-selective inhibitor of both MAO-A and MAO-B in the brain. nih.gov
Table 1: MAO Inhibition by Aminoindan Derivatives
| Compound | Target | Activity |
|---|---|---|
| Rasagiline | MAO-B | Potent, selective, irreversible inhibitor nih.govnih.gov |
| (R)-1-Aminoindan | MAO-B | Weak or no inhibition wikipedia.org |
| AGN 1135 | MAO-B | Potent, selective inhibitor nih.gov |
| 1(R)-Aminoindan | MAO-A, MAO-B | Reversible, non-covalent inhibitor nih.gov |
| N-methyl-1(R)-aminoindan | MAO-A, MAO-B | Reversible, non-covalent inhibitor nih.gov |
Serotonin Transporter (SERT) Modulation
The serotonin transporter (SERT) is a key protein responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its action. nih.gov It is a primary target for many antidepressants and psychoactive substances. nih.govmdpi.com
Ring substitutions on the 2-aminoindan (B1194107) structure significantly influence SERT activity. nih.gov For instance, 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) show increased potency at SERT compared to the parent compound, 2-aminoindan. nih.gov MMAI, in particular, is a highly selective SERT releaser. nih.gov The binding affinity of some aminoindans to SERT has been quantified, with MDAI showing a Ki of 4,822 nM. nih.gov
Table 2: SERT Modulation by this compound Derivatives
| Compound | Action | Potency/Selectivity |
|---|---|---|
| 5-Iodo-2-aminoindan (5-IAI) | Inhibition, Release | Potent SERT inhibitor, preferential to DAT. pulsus.comresearchgate.netresearchgate.net |
| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | Inhibition, Release | Preferential SERT inhibitor. pulsus.comresearchgate.net Ki = 4,822 nM. nih.gov |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | Release | Selective for SERT over DAT and NET. nih.gov |
Dopamine Transporter (DAT) Modulation
The dopamine transporter (DAT) regulates dopamine levels in the synapse and is a primary target for psychostimulant drugs. portlandpress.comwikipedia.org Several derivatives of 2-aminoindan have been investigated for their effects on DAT.
The parent compound, 2-aminoindan (2-AI), is a selective substrate for both the norepinephrine transporter (NET) and DAT. nih.govresearchgate.net However, substitutions on the aromatic ring tend to decrease potency at DAT. nih.govresearchgate.net For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindan (5-IAI) show weaker effects on DAT compared to their actions on SERT and NET. researchgate.netnih.gov Specifically, MDAI has a 10-fold weaker effect on DAT, and 5-methoxy-2-aminoindan (5-MeO-AI) has a 20-fold lower potency at DAT compared to SERT. nih.gov 5-methoxy-6-methyl-2-aminoindan (MMAI) is even more selective, with a 100-fold lower potency at DAT. nih.gov
In contrast, some novel psychoactive substances that are derivatives of aminoindan have been identified as potent inhibitors of DAT. unc.edunih.gov One study found that nine such substances were potent DAT inhibitors with submicromolar concentrations. unc.edunih.gov
Table 3: DAT Modulation by 2-Aminoindan Derivatives
| Compound | Action | Potency/Selectivity |
|---|---|---|
| 2-Aminoindan (2-AI) | Substrate | Selective for NET and DAT. nih.govresearchgate.net |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Substrate | 10-fold weaker effect on DAT compared to SERT/NET. nih.gov |
| 5-Iodo-2-aminoindan (5-IAI) | Inhibition | Weaker effects on DAT compared to SERT/NET. pulsus.comresearchgate.net |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | Release | 20-fold lower potency at DAT compared to SERT. nih.gov |
Norepinephrine Transporter (NET) Modulation
However, certain substitutions on the aminoindan ring can reduce potency at NET. For example, 5-methoxy-2-aminoindan (5-MeO-AI) has a 6-fold lower potency at NET compared to SERT, and 5-methoxy-6-methyl-2-aminoindan (MMAI) has a 100-fold lower potency at NET. nih.gov
Table 4: NET Modulation by 2-Aminoindan Derivatives
| Compound | Action | Potency/Selectivity |
|---|---|---|
| 2-Aminoindan (2-AI) | Substrate | Selective substrate for NET. nih.govresearchgate.net |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Inhibition | Potent NET inhibitor. pulsus.comresearchgate.net |
| 5-Iodo-2-aminoindan (5-IAI) | Inhibition | Potent NET inhibitor. pulsus.comresearchgate.net |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | Release | 6-fold lower potency at NET compared to SERT. nih.gov |
Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a modulatory role in synaptic transmission and plasticity throughout the central nervous system. annualreviews.orgjneurosci.org They are classified into three groups (I, II, and III). jneurosci.org Group I mGluRs (mGlu1 and mGlu5) are of particular interest in neuroscience research. mdpi.com
(RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) has been identified as a potent antagonist of mGlu1 receptors. researchgate.netuni-regensburg.de It has been used as a tool to study the function of these receptors. For example, the effects of the group I mGluR agonist DHPG were blocked by AIDA in certain experimental models. researchgate.net The antagonist actions of AIDA have been demonstrated in models of DHPG-induced phosphoinositide hydrolysis. researchgate.net
Table 5: mGluR Interactions of Aminoindan Derivatives
| Compound | Receptor | Action |
|---|
Adrenoceptor Binding Affinities
Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. They are subdivided into α and β types.
Research has shown that various 2-aminoindan derivatives bind to α2-adrenoceptors with submicromolar or micromolar affinities, while generally lacking significant affinity for α1- and β-adrenergic receptors. nih.gov The parent compound, 2-aminoindan (2-AI), demonstrates high affinity for α2A (Ki = 134 nM), α2B (Ki = 211 nM), and particularly α2C (Ki = 41 nM) adrenoceptors. nih.govresearchgate.net
Substitutions on the 2-aminoindan ring can influence these binding affinities. For example, 5-methoxy substitution, as seen in 5-MeO-AI and MMAI, leads to a decrease in affinity for all three α2 subtypes compared to 2-AI. nih.gov 5-iodo-2-aminoindane (B145790) (5-IAI) also exhibits high affinity for α2C adrenoceptors, with a Ki value of 89 nM. unc.edu
Table 6: Adrenoceptor Binding Affinities of 2-Aminoindan Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| 2-Aminoindan (2-AI) | α2A | 134 nM nih.govresearchgate.net |
| α2B | 211 nM nih.govresearchgate.net | |
| α2C | 41 nM nih.govresearchgate.net | |
| 5-Iodo-2-aminoindane (5-IAI) | α2C | 89 nM unc.edu |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | α2A, α2B, α2C | Lower affinity than 2-AI nih.gov |
Behavioral Phenotyping in Animal Models
Derivatives of this compound have been the subject of behavioral phenotyping in various animal models to assess their potential therapeutic effects. For instance, (RS)-1-aminoindan-1,5-dicarboxylic acid has been studied in the context of Huntington's disease models. nih.gov In mouse models of this neurodegenerative disorder, alterations in the activity of striatal output neurons are a key pathological feature. nih.gov Research has explored how compounds like (RS)-1-aminoindan-1,5-dicarboxylic acid might modulate GABAergic synaptic transmission in the dorsal striatum. nih.gov
The anxiolytic-like effects of various compounds are often evaluated using paradigms such as the open-field test in rodents. researchgate.net While a broad range of non-benzodiazepine compounds have shown variable effects in these models, agonists of 5-HT1A receptors have more consistently produced anxiolytic-like activity. researchgate.net Additionally, mGlu2/3 receptor agonists have demonstrated efficacy in animal models of psychiatric disorders like schizophrenia and anxiety. openmedicinalchemistryjournal.com
Antimicrobial Activity
The aminoindane scaffold is recognized for its potential as a source of new antimicrobial agents. researchgate.netresearchgate.netnatprobiotech.com Derivatives of this structure have been evaluated for their efficacy against various pathogens, demonstrating a range of activities. researchgate.netresearchgate.netnatprobiotech.com
Several studies have focused on the antibacterial properties of this compound derivatives against clinically significant multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. researchgate.netresearchgate.netnatprobiotech.com These pathogens are major causes of nosocomial infections and are increasingly difficult to treat due to antibiotic resistance. researchgate.netresearchgate.netnatprobiotech.com
In one study, a series of aminoindane derivatives were synthesized and tested for their antibacterial activity. researchgate.netresearchgate.net Two specific derivatives, designated as compounds 8 and 9, demonstrated inhibitory effects against both MRSA and A. baumannii. researchgate.netresearchgate.net The antibacterial efficacy was determined using disc diffusion and microdilution methods. researchgate.netresearchgate.net
Here are the results from the disc diffusion and minimum inhibitory concentration (MIC) analyses for compounds 8 and 9:
| Compound | Bacterial Strain | Zone Diameter (cm) | MIC (µg/mL) |
| 8 | A. baumannii ATCC BAA-1605 | 0.9 | 15.625 |
| 8 | MRSA ATCC 43300 | 0.8 | 7.8125 |
| 9 | A. baumannii ATCC BAA-1605 | 1.0 | 7.8125 |
| 9 | MRSA ATCC 43300 | 0.7 | 3.9025 |
| Control (Netilmicin) | A. baumannii ATCC BAA-1605 | 1.2 | N/A |
| Control (Netilmicin) | MRSA ATCC 43300 | 1.0 | N/A |
Data sourced from a 2022 study on the biological evaluation of aminoindane derivatives as antibacterial agents. researchgate.net
In contrast, other synthesized aminoindane derivatives (compounds 5, 6, and 7) did not show any zone of inhibition against these bacterial strains. researchgate.netresearchgate.net Another study investigated an azide (B81097) derivative, 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene, which suppressed the growth of A. baumannii with a 10 mm zone of inhibition and a MIC value of 3.90 µg/ml. natprobiotech.com
The antiviral potential of indanone derivatives has also been an area of active research. nih.gov A study screening 5,6-dimethoxyindan-1-one analogs and a thiophene (B33073) derivative against a panel of viruses revealed promising activity. nih.gov The viruses tested included Vaccinia virus, Human papillomavirus, Zika virus, Dengue virus, Measles virus, Poliovirus 3, Rift Valley fever virus, Tacaribe virus, Venezuelan equine encephalitis virus, Herpes simplex virus 1, and Human cytomegalovirus. nih.gov
One 5,6-dimethoxyindan-1-one analog, compound 7, showed high potency against Vaccinia virus with an EC50 of <0.05 µM in the primary assay, which was significantly more potent than the standard drug, Cidofovir (EC50: 11.59 µM). nih.gov However, its activity was moderate in a secondary plaque reduction assay (EC50: >30.00 µM). nih.gov Another compound, a thiophene analog (compound 9), displayed broad-spectrum antiviral activity against several viruses, including Human papillomavirus, Measles virus, Rift Valley fever virus, Tacaribe virus, and Herpes simplex virus 1. nih.gov
Additionally, pyrimido[4,5-d]pyrimidine (B13093195) derivatives incorporating an aminoindane moiety have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
The antimicrobial activity of this compound derivatives is closely linked to their chemical structure. researchgate.netresearchgate.net Studies have shown that variations in the side groups attached to the aminoindane core can significantly impact their antibacterial efficacy. researchgate.netresearchgate.net For instance, the presence of a carboxylic acid group (in compound 8) and a sulfamoyl carbamate functional group (in compound 9) was suggested to be responsible for the observed antibacterial activity against MRSA and A. baumannii. researchgate.netresearchgate.net This highlights that while the aminoindane skeleton is a key pharmacophore, the nature of the substituents plays a crucial role in determining the biological activity. researchgate.netresearchgate.net
In the context of antiviral pyrimido[4,5-d]pyrimidines, the presence of an exocyclic secondary nitrogen at position 7 is thought to be important for their antiviral action. mdpi.com The aminoindane substituted derivative in this class showed significantly better performance than some known kinase inhibitors, suggesting that specific structural features are key to their antiviral mechanism. mdpi.com
Other Therapeutic Areas of Investigation
Certain aminoindane derivatives have demonstrated neuroprotective properties through their anti-apoptotic actions. researchgate.netgoogle.comnih.gov Rasagiline, or R(+)-N-propargyl-1-aminoindan, is a well-studied example that has been shown to prevent apoptosis in various cell culture models and in vivo. researchgate.netgoogle.com The anti-apoptotic mechanism of rasagiline involves the prevention of mitochondrial membrane potential collapse, inhibition of cytochrome c release, and subsequent caspase 3 activation. researchgate.net
The propargylamine moiety within rasagiline and its derivatives is considered crucial for these anti-apoptotic and neuroprotective effects. researchgate.net Studies have indicated that rasagiline can up-regulate the expression of anti-apoptotic proteins like Bcl-2 and down-regulate pro-apoptotic proteins. nih.gov Interestingly, 1-R-aminoindan, a major metabolite of rasagiline, also exhibits neuroprotective effects by reducing apoptosis-associated proteins and increasing anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov In contrast, some studies have suggested that the aminoindan part of rasagiline alone does not increase Bcl-2 levels. niph.go.jp
Analgesic and Antipyretic Activities
The aminoindane ring is a well-studied structure in synthetic chemistry, not only as a synthetic intermediate but also as a biologically active molecule. researchgate.net Among the wide spectrum of pharmacological effects attributed to aminoindane derivatives, analgesic and antipyretic properties have been reported in the scientific literature. ajrconline.orgresearchgate.netresearchgate.netnatprobiotech.com The structural features of the aminoindane core are considered a key pharmacophore that contributes to these activities. ajrconline.org Research has focused on synthesizing and evaluating various derivatives to explore their potential as therapeutic agents for pain and fever management. ajrconline.orgnatprobiotech.com While the broader class of aminoindanes is recognized for these effects, specific studies often focus on modifications of the core structure to enhance potency and selectivity. researchgate.netresearchgate.net
Potential as Antiobesity Therapeutics
Recent research has highlighted the potential of this compound derivatives in the development of new treatments for obesity. acs.org One such derivative, 5-methoxy-2-aminoindane (MEAI), has been investigated for its metabolic effects in a mouse model of diet-induced obesity (DIO). acs.orgnih.gov
Studies on "New Psychoactive Substances" (NPS) and Related Analogs
Aminoindanes, including derivatives of this compound, are a recognized category of New Psychoactive Substances (NPS). aiims.edunih.govnps-info.org These substances are designed to mimic the effects of controlled drugs and are often marketed as "legal highs" or "research chemicals". aiims.edunps-info.org The aminoindane class encompasses a variety of compounds that have emerged on the recreational drug market. mdpi.com
Notable examples of aminoindane NPS include:
5,6-methylenedioxy-2-aminoindane (MDAI) : This compound is known for its empathogenic effects, which are characterized by increased feelings of sociability and emotional openness. mdpi.com It is considered a significant aminoindane on the drug abuse market. mdpi.com
5-iodo-2-aminoindane (5-IAI) : Identified in recreational products, 5-IAI is a rigid analog of p-iodoamphetamine and is reported to produce effects similar to MDMA. ajrconline.orgresearchgate.net
2-aminoindane (2-AI) : The parent compound of this series, which has also been sold as a designer drug. mdpi.comresearchgate.net
5-methoxy-2-aminoindane (MEAI) : Also known as "Chaperon," this compound has been detected in wastewater samples and is considered a potential NPS used to circumvent drug regulations. acs.orgnih.gov
5-methoxy-6-methyl-2-aminoindane (MMAI) : A derivative synthesized as a potentially non-neurotoxic entactogen that produces MDMA-like behavioral effects in rats. researchgate.netnih.gov
The pharmacological action of these substances typically involves the modulation of neurotransmitter systems in the central nervous system. mdpi.com For instance, MDAI and 5-IAI are potent inhibitors of the serotonin (5-HT) and norepinephrine (NE) transporters, promoting serotonin release. mdpi.com In contrast, 2-AI preferentially inhibits the norepinephrine transporter. mdpi.com The continuous emergence of such analogs presents challenges for regulation and public health. aiims.edunih.gov
In Vitro and In Vivo Pharmacological Profiling
The pharmacological profiles of this compound derivatives have been characterized through extensive in vitro and in vivo studies to understand their mechanism of action at various molecular targets. These investigations have primarily focused on their interactions with plasma membrane monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). researchgate.netnih.gov
In vitro studies using rat brain synaptosomes have determined the potency of several aminoindane analogs to inhibit monoamine uptake and stimulate release. The substitution pattern on the indane ring significantly influences selectivity for the different transporters. researchgate.netnih.gov
For example, the parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT. researchgate.net Ring substitutions, however, tend to increase potency at SERT while decreasing it at DAT and NET. researchgate.net 5,6-methylenedioxy-2-aminoindane (MDAI) is moderately selective for SERT and NET, with significantly weaker effects on DAT. researchgate.netnih.gov 5-methoxy-2-aminoindane (MEAI) shows a preference for SERT, with lower potency at NET and DAT. researchgate.netnih.gov Notably, 5-methoxy-6-methyl-2-aminoindane (MMAI) is a highly selective SERT substrate. researchgate.netnih.gov
The table below summarizes the in vitro potencies (IC₅₀ values in nM) of various aminoindane derivatives at the three major monoamine transporters.
| Compound | DAT (IC₅₀ nM) | NET (IC₅₀ nM) | SERT (IC₅₀ nM) |
| 2-Aminoindane (2-AI) | 1,210 | 175 | 11,200 |
| 5-Methoxy-2-aminoindane (MEAI) | 4,200 | 1,300 | 205 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 2,230 | 227 | 200 |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | >10,000 | 98 |
Data sourced from scientific research on monoamine transporter interactions. researchgate.net
In addition to their effects on monoamine transporters, comprehensive binding studies have revealed that these aminoindane derivatives also possess moderate to high affinity for α₂-adrenoceptor subtypes. nih.gov Specifically, 2-AI shows a high affinity for the α₂c receptor subtype. The 5-methoxy substituted derivatives, MEAI and MMAI, also demonstrate moderate affinity for the 5-HT₂B receptor. nih.gov This complex pharmacological profile, involving multiple targets, underlies the diverse biological effects observed for this class of compounds. smw.ch
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Aminoindan 1 One Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 5-aminoindan-1-one derivatives can be finely tuned by altering the substituents at various positions on the indane core. Research has demonstrated that modifications to the amino group and the aromatic ring are particularly consequential for the pharmacological profile of these compounds.
Studies on related indanone derivatives have shown that substitutions on the amino group significantly modulate activity. For instance, introducing electronegative substituents on the amino group of certain indanone derivatives has been found to increase their anti-inflammatory activity. ajrconline.org In one series of 3-(substituted amino)-inden-1-ones, the 3-(N-cyclopentyl-N-methyl amino)-inden-1-one derivative was identified as having particularly potent anti-inflammatory effects. ajrconline.org Similarly, for 2-aminoindan (B1194107) derivatives targeting dopamine (B1211576) receptors, the nature of the N-substituents is critical for both potency and selectivity. Research on 5,6-dimethoxy-2-aminoindans revealed that achieving selective dopamine D3 receptor antagonism was largely limited to compounds with a di-N-propyl substitution on the amine nitrogen. acs.org While substituting the nitrogen with N-alkylaryl or N-alkylheteroaryl groups can yield potent D3 binding, it often enhances D2 affinity as well, thereby reducing selectivity. acs.org
Modifications on the aromatic portion of the indane ring also play a pivotal role in defining the biological target and activity. Ring-substituted aminoindanes, such as those with 5-iodo or 5,6-methylenedioxy groups, exhibit selectivity for the serotonin (B10506) transporter (SERT) over the dopamine transporter (DAT). researchgate.net Further investigations into dopaminergic 2-aminoindans have highlighted the importance of hydroxyl and methyl substitutions on the benzene (B151609) ring. nih.gov The presence of a hydroxyl group at the 4-position, often in combination with other substituents like a methyl group at the 5-position, was found to confer significant dopaminergic activity. nih.gov An analysis of analogues of indacaterol, a β2-adrenoceptor agonist featuring an aminoindane core, found that a 5-n-butylindanyl derivative demonstrated a pharmacological profile similar to the parent compound, underscoring the impact of alkyl substitutions on the indane ring system. researchgate.net
Table 1: Impact of Substituent Modifications on Biological Activity of Indane Derivatives
| Parent Scaffold | Substituent Modification | Position of Modification | Observed Biological Effect | Reference |
|---|---|---|---|---|
| Inden-1-one | N-cyclopentyl-N-methyl | 3-amino | Potent anti-inflammatory activity | ajrconline.org |
| 5,6-Dimethoxy-2-aminoindan | di-N-propyl | 2-amino | Selective dopamine D3 receptor antagonist | acs.org |
| 2-Aminoindan | 5-Iodo | 5 | Selective for Serotonin Transporter (SERT) | researchgate.net |
| 2-Aminoindan | 4-Hydroxy, 5-Methyl | 4, 5 | Dopaminergic activity | nih.gov |
| Indacaterol analogue | 5-n-butyl | 5 | Similar β2-adrenoceptor agonist profile to indacaterol | researchgate.net |
Stereochemical Influences on Pharmacological Profile
The rigid, three-dimensional structure of the indane nucleus means that many of its derivatives are chiral. The spatial arrangement of atoms, or stereochemistry, can have a dramatic effect on how a molecule interacts with its biological target, often leading to significant differences in potency, efficacy, and selectivity between stereoisomers.
The importance of stereochemistry has been clearly demonstrated in studies of various aminoindanone derivatives. For example, in a series of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone isomers evaluated for mast cell-stabilizing activity, the biological effect was found to be highly dependent on the specific stereochemistry of each isomer. researchgate.net Out of the four prepared stereoisomers, one isomer, designated 1b, was found to be the most active in vivo, exhibiting superior activity even to the reference compound, disodium (B8443419) cromoglycate. ajrconline.orgresearchgate.net This highlights that a precise three-dimensional orientation of the substituent groups is required for optimal interaction with the target protein.
Similar stereoselectivity has been observed in aminoindan derivatives targeting the dopamine system. The compound 4-hydroxy-2-di-n-propylaminoindan was found to be stereoselective, with the R-isomer being a more potent dopaminergic agent than the S-isomer. nih.gov This difference in activity between enantiomers is a common feature for drugs that interact with chiral biological macromolecules like receptors and enzymes, as only one enantiomer typically fits optimally into the binding site. The chemical name (3R)-3-[methyl(prop2-yn1-yl)amino]-2,3-dihydro1H-inden5-ol further indicates the recognized importance of defining the absolute stereochemistry in this class of compounds for targeted pharmacological activity. ontosight.ai
Table 2: Influence of Stereochemistry on the Activity of Indane Derivatives
| Compound | Stereoisomer | Observed Activity | Reference |
|---|---|---|---|
| 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone | Isomer 1b | Most potent in vivo mast cell-stabilizing activity | researchgate.net |
| 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone | Other isomers | Lower activity compared to isomer 1b | researchgate.net |
| 4-Hydroxy-2-di-n-propylaminoindan | R-isomer | More potent dopaminergic activity | nih.gov |
| 4-Hydroxy-2-di-n-propylaminoindan | S-isomer | Less potent dopaminergic activity | nih.gov |
Computational Approaches to SAR/SPR (e.g., QSAR, Molecular Docking)
In modern drug discovery, computational methods are indispensable tools for elucidating SAR and SPR. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into the interactions between ligands and their biological targets, guiding the design of more potent and selective molecules. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. ijnc.ir These simulations can reveal key interactions, like hydrogen bonds and steric clashes, that stabilize the ligand-receptor complex. For instance, molecular dynamics simulations were performed on N-aralkyl substituted 2-aminoindans with the D2 dopamine receptor to understand their differing pharmacological profiles. conicet.gov.ar The simulations revealed a differential binding mode for an antagonist compound compared to an agonist compound, providing a structural explanation for their opposing activities. conicet.gov.ar Similarly, molecular docking of benzo ajrconline.orgacs.orgoxazin-3-one derivatives, which share structural motifs with some indanone analogues, was used to predict their binding within the β2-adrenoceptor. acs.org In another study on pinostrobin (B192119) derivatives, docking identified specific hydrogen bonds between the ligand and amino acid residues Tyr355 and Arg120, as well as steric interactions with other residues within the binding site. rasayanjournal.co.in
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors—numerical representations of physicochemical properties—to derive equations that can predict the activity of new, unsynthesized compounds. rasayanjournal.co.innih.gov For a series of 5-O-acylpinostrobin derivatives, a QSAR equation was developed that included a steric parameter (Molar Refractivity, MR), creating a predictive tool for future optimization efforts. rasayanjournal.co.in The development of such models relies on rigorously validated statistical methods to ensure their predictive power for guiding the synthesis of improved compounds. nih.gov
Table 3: Examples of Computational Studies on Indane-Related Scaffolds
| Compound Series | Computational Method | Target/Purpose | Key Findings | Reference |
|---|---|---|---|---|
| N-aralkyl substituted 2-aminoindans | Molecular Dynamics Simulation | D2 Dopamine Receptor | Differential binding modes explained agonist vs. antagonist activity. | conicet.gov.ar |
| 5-O-acylpinostrobin derivatives | QSAR & Molecular Docking | Analgesic Activity (COX-2) | Derived a predictive QSAR equation involving steric parameters; identified key hydrogen bond and steric interactions. | rasayanjournal.co.in |
| Amino-tetralin and amino-indane derivatives | Conformational Analysis (Chem-X) | Dopamine D2 Receptors | Determined that the chair conformation is biologically more active. | ajrconline.org |
| Benzo ajrconline.orgacs.orgoxazin-3-one derivatives | Molecular Docking | β2-Adrenoceptor | Predicted the binding orientation of the core scaffold within the receptor. | acs.org |
Applications of 5 Aminoindan 1 One in Materials Science and Industrial Chemistry
Development of Novel Polymers and Composites
The dual functionality of 5-Aminoindan-1-one, possessing both an amino group and a ketone, along with its rigid, bicyclic structure, makes it an attractive monomer for the synthesis of high-performance polymers such as polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. researchgate.netsci-hub.se
The incorporation of the indane group into the polymer backbone can impart desirable properties. For instance, polyimides derived from phenylindane diamines, such as 5(6)-amino-l-(4-aminophenyl)- 1,3,3-trimethylindane, have been shown to exhibit significantly enhanced solubility in organic solvents compared to conventional aromatic polyimides. google.com This improved solubility is a critical advantage for processing and fabrication, allowing for the creation of films, coatings, and composite matrices from solution. A polyimide synthesized from 5(6)-amino-l-(4'-aminophenyl)-1,3,3-trimethylindane and pyromellitic dianhydride demonstrated solubility greater than 40% by weight in dimethylformamide, a significant increase over traditional polyimides. google.com
Research has explored the use of various indane-containing diamines in polymerization reactions. The solution polycondensation of 1-(4-aminophenyl)-5(6)-aminoindane (DAPI) with several commercial dianhydrides has successfully yielded high molecular weight, film-forming polyimides. researchgate.net These materials exhibit high glass transition temperatures (Tg), typically in the range of 331–368 °C, and excellent short-term thermal stability. researchgate.net
Molecularly Imprinted Polymers (MIPs) represent another area where indane derivatives are utilized. 1-Aminoindane, a related compound, has been employed as a template molecule to create MIPs with specific recognition capabilities. lsu.edu These polymers are synthesized to have cavities that are complementary in size and shape to the template molecule, enabling selective binding. lsu.edursc.org This technology is relevant for creating advanced composite materials for separation, sensing, and catalysis.
Table 1: Properties of Polyimides Derived from Indane-Based Diamines
| Dianhydride Co-monomer | Indane-Based Diamine | Resulting Polymer Properties |
|---|---|---|
| Pyromellitic Dianhydride (PMDA) | 5(6)-amino-l-(4'-aminophenyl)-1,3,3-trimethylindane | High solubility (>40% in DMF), high thermal stability. google.com |
Components in Organic Electronic Devices
The field of organic electronics, which includes devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), relies on specialized organic materials with specific electronic properties. Indane derivatives, including those related to this compound, are being investigated for their potential use in these technologies, particularly as hole transport materials (HTM) or as core structures for functional molecules. ontosight.aigoogle.com
A patent application describes indane derivatives of a general formula that are suitable as hole transport or electron blocking materials in organic electronic devices. google.com The rigid, aromatic structure of the indane core can be functionalized with triarylamine groups, which are known to facilitate hole transport. google.com The goal is to develop materials that are readily prepared from available starting materials through efficient and economical methods. google.com
While direct application of this compound itself is less documented, its derivatives are key. For example, carbazole (B46965) derivatives linked to a 1,3,5-triazine (B166579) core via an amino group are effective host materials in phosphorescent OLEDs (PhOLEDs). mdpi.com The conformational mobility and stability of these complex molecules are crucial for device performance and are subjects of detailed study. mdpi.com The synthesis of these materials often involves the nucleophilic substitution of a core molecule with various amino-aromatic compounds, highlighting the role of amine-functionalized building blocks. mdpi.com
The general principle involves creating molecules with a D-π-A (donor-pi bridge-acceptor) structure, which is common in materials for organic electronics. dergipark.org.tr The indane moiety can serve as part of the structural framework for these electronically active molecules.
Intermediates for Dyes and Agrochemicals
The reactive amino group on the this compound ring makes it a valuable synthetic intermediate for producing a variety of industrial chemicals, including dyes and agrochemicals. ontosight.ai
Dyes
Azo dyes, which constitute a significant portion of all industrial dyes, are synthesized through a diazotization-coupling reaction. cuhk.edu.hknih.gov This process involves converting a primary aromatic amine, such as this compound, into a diazonium salt. This salt then acts as an electrophile, reacting with an electron-rich coupling component (like a phenol (B47542) or another amine) to form the characteristic azo (-N=N-) linkage, which is a chromophore responsible for the color of the dye. cuhk.edu.hkunb.ca
The specific structure of the aromatic groups on either side of the azo bond determines the dye's color, solubility, and affinity for different fibers. cuhk.edu.hk Research has been conducted on synthesizing azo dyes from indandione derivatives. dergipark.org.tr For example, a bisindandione compound was used as a starting material to synthesize a new disperse azo dye, 2,2'-bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone, through a diazonium coupling reaction. dergipark.org.tr This demonstrates the utility of the indane framework in creating novel colorants.
Agrochemicals
In the agrochemical industry, complex molecular structures are often required to achieve desired biological activity. Chiral amines and their derivatives are important building blocks for many modern fungicides and insecticides. researchgate.netnih.gov Indane derivatives serve as key intermediates in the synthesis of these active ingredients. google.com For example, a patent describes a method for producing 1-indanoles and 1-indanamines for use as intermediates in the synthesis of agrochemical active substances. google.com
Furthermore, N-aryl-5-aminopyrazoles, which can be synthesized from aryl hydrazines, are a class of compounds with a wide spectrum of biological activities, including insecticidal properties against agricultural pests. researchgate.net The synthesis of such heterocyclic compounds can involve intermediates derived from aromatic amines, illustrating a potential pathway where this compound could be a precursor.
Research Gaps, Challenges, and Future Directions for 5 Aminoindan 1 One Research
Unexplored Synthetic Avenues
The synthesis of 5-Aminoindan-1-one has traditionally faced challenges, including lengthy reaction routes and the use of harsh reagents. nih.gov Existing methods, such as those starting from 5-acetylaminohydroxyphenylarsonic acid 1-indenes or 3-(3-acetylamino phenyl) methyl propionate, often involve multiple steps and generate significant acidic waste, posing environmental concerns and complicating purification. nih.gov A newer, more environmentally friendly approach involves the reaction of aniline (B41778) with 3-chloropropionylchloride followed by a microwave-assisted cyclization, offering a shorter, higher-yielding, and waste-reducing alternative. nih.gov
However, there remain several unexplored avenues for the synthesis of this compound and its derivatives:
Asymmetric Synthesis: The development of efficient and stereoselective methods to produce enantiomerically pure this compound derivatives is a critical unmet need. Chiral aminoindanols are valuable in asymmetric synthesis, and accessing specific enantiomers of this compound could unlock new pharmacological properties. researchgate.net
Catalytic C-H Functionalization: Direct functionalization of the indanone core through transition-metal-catalyzed C-H activation presents a powerful and atom-economical strategy for creating diverse analogs. organic-chemistry.org This could allow for the introduction of various substituents at multiple positions, rapidly generating libraries of compounds for biological screening.
Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound could offer improved safety, scalability, and reproducibility compared to traditional batch processes.
Biocatalysis: The use of enzymes for key synthetic steps could provide high selectivity and milder reaction conditions, contributing to greener and more efficient manufacturing processes.
Table 1: Comparison of Synthetic Methodologies for Indanones
| Method | Advantages | Disadvantages | Unexplored Potential for this compound |
| Classical Friedel-Crafts | Well-established | Harsh conditions, waste generation | Greener catalyst systems, substrate scope expansion |
| Microwave-Assisted Synthesis | Rapid, efficient, environmentally friendly nih.gov | Specialized equipment required | Optimization for a wider range of derivatives |
| Palladium-Catalyzed Annulation | High efficiency, good functional group tolerance nih.gov | Cost of palladium catalyst | Application to a broader range of precursors |
| Rhodium-Catalyzed Cycloaddition | High functional group tolerance organic-chemistry.org | Use of precious metal catalyst | Exploration of different catalytic systems |
Deeper Mechanistic Understanding of Biological Actions
The biological activities of aminoindane derivatives are diverse, with effects on the central nervous system being particularly prominent. ajrconline.orgresearchgate.netajrconline.org However, a deep mechanistic understanding of how this compound specifically interacts with its biological targets is still lacking. Much of the current knowledge is extrapolated from related compounds.
For instance, the structurally related compound 1-aminoindan-1,5-dicarboxylic acid (AIDA) is a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). researchgate.netphysiology.org This receptor is involved in modulating excitatory glutamatergic neurotransmission, and its antagonists have shown potential in treating anxiety, epilepsy, and pain. researchgate.net It is plausible that this compound or its derivatives could also interact with mGluRs, but this requires direct investigation.
Another related compound, 5-iodo-2-aminoindane (B145790) (5-IAI) , acts as a releasing agent for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). organic-chemistry.orgrroij.com This profile is similar to that of MDMA, suggesting that aminoindanes can modulate monoamine signaling. smw.ch The potential for this compound to interact with monoamine transporters is an important area for future research.
Key questions that need to be addressed include:
What are the primary molecular targets of this compound in the central nervous system?
Does this compound act as a receptor antagonist, agonist, or modulator of neurotransmitter transporters?
What are the downstream signaling pathways activated or inhibited by this compound?
How does the chemical structure of this compound relate to its specific biological activity and potency?
Identification of Novel Therapeutic Targets
The known activities of related aminoindanes suggest several potential therapeutic areas for this compound derivatives. The link to mGluR1 antagonism points towards applications in neurological and psychiatric disorders characterized by excessive glutamate transmission. researchgate.netphysiology.org The monoamine-releasing properties of other aminoindanes suggest potential for treating conditions related to monoamine imbalances, such as depression or attention-deficit/hyperactivity disorder (ADHD). nih.govfmach.it
Furthermore, the indanone scaffold itself is present in a number of preclinical and clinical candidates with diverse therapeutic activities, including anti-Alzheimer's, anticancer, antimicrobial, and antiviral properties. researchgate.net This highlights the broad potential of the chemical class.
Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic opportunities. This could include:
Other G-protein coupled receptors (GPCRs): Beyond mGluRs, there is a vast landscape of GPCRs that could be modulated by aminoindane derivatives.
Ion channels: Voltage-gated and ligand-gated ion channels are critical for neuronal function and represent important drug targets.
Enzymes: Inhibition or activation of key enzymes involved in neurotransmitter metabolism or other cellular processes could be a therapeutic avenue.
Orphan receptors: Receptors for which the endogenous ligand is unknown represent a frontier for drug discovery.
Comprehensive Safety and Toxicology Profiling
While some basic hazard information is available for this compound, a comprehensive safety and toxicology profile is essential for any potential therapeutic development. nih.gov Currently, it is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects. nih.gov
A thorough toxicological evaluation would need to include:
Acute and chronic toxicity studies: To determine the effects of single and repeated doses.
Genotoxicity and mutagenicity assays: To assess the potential to cause genetic damage.
Cardiovascular safety pharmacology: To evaluate effects on heart rate, blood pressure, and cardiac rhythm.
Central nervous system safety pharmacology: To investigate potential side effects such as seizures, motor impairment, or behavioral changes.
The toxicity profile of related compounds like 5-IAI, which has shown some serotonergic neurotoxicity at high doses, underscores the importance of careful evaluation. rroij.com
Development of Advanced Delivery Systems
The physicochemical properties of this compound and its future derivatives will dictate the need for advanced drug delivery systems. For central nervous system applications, overcoming the blood-brain barrier (BBB) is a major challenge. nih.gov
Potential strategies for enhancing brain delivery include:
Nanoformulations: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate transport across the BBB. nih.govnih.govmdpi.com Surface modification of these nanoparticles with targeting ligands can further enhance brain-specific delivery. upenn.edu
Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug could improve its ability to cross the BBB, with subsequent conversion to the active compound in the brain. researchgate.net
Intranasal delivery: This route of administration can bypass the BBB to some extent, offering a non-invasive way to deliver drugs to the brain. researchgate.net Self-emulsifying drug delivery systems (SEDDS) could be employed to improve the solubility and absorption of poorly water-soluble derivatives via this route. researchgate.net
Exploration of New Application Areas (e.g., catalysis)
The chemical structure of this compound, with its reactive amino and keto groups, suggests potential applications beyond pharmacology. The use of indanone derivatives as ligands in catalysis is an emerging area of research. mdpi.com
Future investigations could explore:
Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for transition metal catalysts in asymmetric reactions, enabling the synthesis of other valuable chiral molecules.
Organocatalysis: The amino and ketone functionalities could be exploited in organocatalytic transformations.
Materials Science: The indanone core could be incorporated into novel polymers or organic electronic materials. mdpi.com
Methodological Innovations in Research
Advancing the understanding of this compound will require the application of innovative research methodologies. rroij.com
These could include:
High-throughput screening (HTS): To rapidly screen libraries of this compound derivatives against a wide range of biological targets.
Cheminformatics and machine learning: To predict the biological activities and toxicities of new derivatives, guiding more focused and efficient synthesis and testing. rroij.com
Advanced in vitro models: The use of 3D cell cultures, organoids, and "organ-on-a-chip" technologies can provide more physiologically relevant data on efficacy and toxicity compared to traditional 2D cell cultures. fmach.it
In vivo imaging techniques: Techniques like positron emission tomography (PET) can be used to study the distribution and target engagement of radiolabeled this compound derivatives in the living brain.
Table 2: Summary of Research Gaps and Future Directions
| Research Area | Key Challenges | Future Directions |
| Synthesis | Long routes, waste, lack of stereocontrol nih.gov | Asymmetric synthesis, C-H functionalization, flow chemistry, biocatalysis |
| Mechanisms of Action | Limited data, reliance on analogs organic-chemistry.orgresearchgate.net | Target identification, signaling pathway analysis, structure-activity relationship studies |
| Therapeutic Targets | Broad potential, lack of specific data researchgate.net | Screening against diverse target classes (GPCRs, ion channels, enzymes) |
| Toxicology | Incomplete safety profile nih.gov | Comprehensive in vitro and in vivo toxicity testing |
| Drug Delivery | Blood-brain barrier penetration nih.gov | Nanoformulations, prodrugs, intranasal delivery researchgate.netnih.gov |
| New Applications | Primarily pharmacological focus | Exploration as catalysts and in materials science mdpi.commdpi.com |
| Research Methods | Traditional approaches | High-throughput screening, computational modeling, advanced in vitro models rroij.comfmach.it |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
